N-(2-Phenylcyclopentyl)propane-2-sulfonamide
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Overview
Description
N-(2-Phenylcyclopentyl)propane-2-sulfonamide is a chemical compound with the molecular formula C14H19NO2S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a phenyl group attached to a cyclopentyl ring, which is further connected to a propane-2-sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylcyclopentyl)propane-2-sulfonamide typically involves the reaction of 2-phenylcyclopentanone with propane-2-sulfonamide under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the sulfonamide, followed by nucleophilic addition to the carbonyl group of the ketone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylcyclopentyl)propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group or the sulfonamide moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-Phenylcyclopentyl)propane-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Phenylcyclopentyl)propane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the phenyl and cyclopentyl groups can interact with hydrophobic regions of proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Phenylcyclopentyl)propane-2-sulfonamide
- N-(2-Phenylcyclohexyl)propane-2-sulfonamide
- N-(2-Phenylcyclobutyl)propane-2-sulfonamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopentyl ring provides a balance between rigidity and flexibility, allowing for specific interactions with molecular targets. This distinguishes it from similar compounds with different ring sizes, such as cyclohexyl or cyclobutyl derivatives, which may exhibit different reactivity and biological activity.
Properties
Molecular Formula |
C14H21NO2S |
---|---|
Molecular Weight |
267.39 g/mol |
IUPAC Name |
N-(2-phenylcyclopentyl)propane-2-sulfonamide |
InChI |
InChI=1S/C14H21NO2S/c1-11(2)18(16,17)15-14-10-6-9-13(14)12-7-4-3-5-8-12/h3-5,7-8,11,13-15H,6,9-10H2,1-2H3 |
InChI Key |
FKSYMILUYVSIDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCCC1C2=CC=CC=C2 |
Origin of Product |
United States |
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